molecular formula C5H6N2O B15309677 2-(1H-pyrazol-4-yl)acetaldehyde

2-(1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B15309677
M. Wt: 110.11 g/mol
InChI Key: LBDILIFKEONERK-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with an acetaldehyde group at the 4-position. The pyrazole moiety is a five-membered aromatic ring containing two nitrogen atoms, while the aldehyde group introduces reactivity for nucleophilic additions, making it a versatile intermediate in organic synthesis. This compound is of interest in medicinal chemistry and materials science, particularly for constructing ligands or functionalized molecules. Its derivatives, such as those with alkyl or aromatic substituents on the pyrazole ring, exhibit tailored physicochemical properties for specific applications .

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)acetaldehyde

InChI

InChI=1S/C5H6N2O/c8-2-1-5-3-6-7-4-5/h2-4H,1H2,(H,6,7)

InChI Key

LBDILIFKEONERK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)acetaldehyde typically involves the condensation of pyrazole-4-carbaldehyde with appropriate reagents. One common method is the reaction of pyrazole-4-carbaldehyde with ethyl formate in the presence of a base, such as sodium ethoxide, to yield the desired compound . Another approach involves the use of chloro(trimethyl)silane in pyridine at elevated temperatures to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(1H-pyrazol-4-yl)acetic acid.

    Reduction: 2-(1H-pyrazol-4-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

While there is no direct information about the applications of "2-(1H-pyrazol-4-yl)acetaldehyde" itself, the search results provide information on related compounds and their applications, which can help infer potential uses of the target compound due to their similar structures.

2-(1H-Pyrazol-4-yl)ethanol, which shares a pyrazole ring with "this compound," is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs and is used in formulating agrochemicals . It is also a valuable tool in studying enzyme inhibition and receptor interactions, offering insights into metabolic pathways, and is incorporated into polymer formulations to enhance thermal stability and mechanical properties .

Other related compounds and their applications include:

  • 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde The potential applications of this compound include pharmaceutical development.
  • 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde This compound has significant potential in medicinal chemistry due to its unique structural features and biological activity, particularly in cancer research and other therapeutic areas.
  • 2-(1H-pyrazol-1-yl)acetaldehyde Research indicates that compounds containing pyrazole rings exhibit a range of biological activities, including antimicrobial and antitumor activities.

The provided data table summarizes compounds with structural similarities to 2-(1H-pyrazol-1-yl)acetaldehyde:

Compound NameStructure FeaturesUnique Properties
4-Iodo-1H-pyrazol-1-ylacetaldehydeContains iodine substituentExhibits unique interactions due to halogen effects
3-Methyl-1H-pyrazoleMethyl substitution on the pyrazole ringEnhanced lipophilicity affecting biological activity
4-Amino-1H-pyrazoleAmino group on the pyrazole ringPotential for hydrogen bonding enhancing reactivity

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(1H-pyrazol-4-yl)acetaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Characteristics
This compound (Parent compound) - C₅H₆N₂O 110.11 None Aldehyde Reactive aldehyde group; foundational structure for derivatization.
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde 2097970-11-9 C₁₀H₁₃F₃N₂O 234.22 Isobutyl, CF₃ Aldehyde Enhanced lipophilicity and metabolic stability; discontinued due to supply constraints .
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde 2098135-92-1 C₁₁H₁₂N₂OS 220.29 Ethyl, thiophene Aldehyde Thiophene enhances electronic conjugation; used in optoelectronic research .
(E)-2-(4-((3,5-Dimethyl-1-(2-(pyridin-2-yldisulfaneyl)ethyl)-1H-pyrazol-4-yl)diazenyl)phenyl)acetaldehyde - C₂₀H₂₀N₆OS₂ 424.54 Diazenyl, pyridinyldisulfanylethyl Aldehyde Photochromic properties; used in G-protein coupled receptor ligand studies .
2-(1H-Pyrazol-4-yl)acetonitrile 1195672-98-0 C₅H₅N₃ 107.11 None Nitrile Higher stability than aldehyde; versatile in hydrolysis/alkylation reactions .

Substituent Effects on Physicochemical Properties

  • Electronic Properties : Thiophene substitution introduces π-conjugation, altering UV-Vis absorption profiles. This is critical for optoelectronic applications .
  • Reactivity : The aldehyde group in the parent compound is prone to oxidation and nucleophilic attack, whereas the nitrile group in 2-(1H-pyrazol-4-yl)acetonitrile offers stability and synthetic versatility (e.g., conversion to amines or carboxylic acids) .

Biological Activity

2-(1H-pyrazol-4-yl)acetaldehyde is an organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The compound features a pyrazole ring connected to an acetaldehyde functional group. The general structure can be represented as follows:

C5H6N2O\text{C}_5\text{H}_6\text{N}_2\text{O}

The synthesis of this compound typically involves the reaction of 1H-pyrazole with acetaldehyde under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity, including green chemistry approaches to minimize environmental impact.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as the p53 pathway .

Case Studies

Several case studies highlight the effectiveness of this compound in different biological contexts:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism
In vitro studies showed that treatment with this compound reduced the production of TNF-alpha and IL-6 in macrophage cell lines, supporting its role as an anti-inflammatory agent.

Case Study 3: Anticancer Activity
In a recent study on breast cancer cell lines (MDA-MB-231), treatment with varying concentrations of this compound resulted in significant cell death, with IC50 values ranging from 15 to 25 µM depending on treatment duration .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : It alters cellular signaling pathways that regulate apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects against cancer cells.

Data Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Anti-inflammatoryMacrophage cell linesReduced TNF-alpha and IL-6
AnticancerMDA-MB-231 breast cancerIC50 = 15–25 µM

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